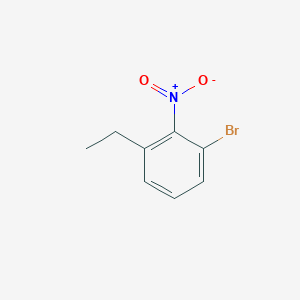

![molecular formula C8H9NO2S2 B12531633 1-[(Methyldisulfanyl)methyl]-4-nitrobenzene CAS No. 820233-16-7](/img/structure/B12531633.png)

1-[(Methyldisulfanyl)methyl]-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

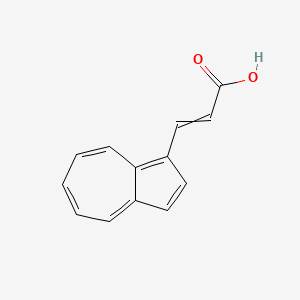

1-[(Metildisulfanyl)metil]-4-nitrobenceno es un compuesto orgánico que se caracteriza por la presencia de un grupo nitro y un grupo metildisulfanyl unidos a un anillo de benceno

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-[(Metildisulfanyl)metil]-4-nitrobenceno normalmente implica la reacción de cloruro de 4-nitrobencilo con metildisulfuro de sodio. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano en condiciones de reflujo. El producto se purifica posteriormente mediante recristalización o cromatografía en columna para obtener el compuesto deseado con alta pureza .

Métodos de producción industrial: La producción industrial de 1-[(Metildisulfanyl)metil]-4-nitrobenceno sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de calidad industrial, y la reacción se lleva a cabo en grandes reactores con condiciones controladas de temperatura y presión para asegurar un rendimiento y una pureza óptimos .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-[(Metildisulfanyl)metil]-4-nitrobenceno sufre diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, ácido peracético.

Reducción: Gas hidrógeno, catalizador de paladio.

Sustitución: Diversos nucleófilos dependiendo del producto deseado.

Productos principales:

Oxidación: Sulfoxidos, sulfonas.

Reducción: 1-[(Metildisulfanyl)metil]-4-aminobenceno.

Sustitución: Los productos varían según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

1-[(Metildisulfanyl)metil]-4-nitrobenceno tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1-[(Metildisulfanyl)metil]-4-nitrobenceno implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo nitro puede participar en reacciones redox, mientras que el grupo metildisulfanyl puede formar enlaces disulfuro con biomoléculas que contienen tiol. Estas interacciones pueden afectar a diversas vías bioquímicas y procesos celulares .

Compuestos similares:

Disulfuro de dimetilo: Similar en tener un enlace disulfuro pero carece del grupo nitro.

4-Nitrotiofenol: Contiene un grupo nitro y un grupo tiol en lugar de un enlace disulfuro.

1-[(Metildisulfanyl)metil]benceno: Estructura similar pero sin el grupo nitro.

Comparación Con Compuestos Similares

Dimethyl disulfide: Similar in having a disulfide bond but lacks the nitro group.

4-Nitrothiophenol: Contains a nitro group and a thiol group instead of a disulfide bond.

1-[(Methyldisulfanyl)methyl]benzene: Similar structure but without the nitro group.

Propiedades

Número CAS |

820233-16-7 |

|---|---|

Fórmula molecular |

C8H9NO2S2 |

Peso molecular |

215.3 g/mol |

Nombre IUPAC |

1-[(methyldisulfanyl)methyl]-4-nitrobenzene |

InChI |

InChI=1S/C8H9NO2S2/c1-12-13-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 |

Clave InChI |

CETNGMORPRCBAL-UHFFFAOYSA-N |

SMILES canónico |

CSSCC1=CC=C(C=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)

![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)

![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)